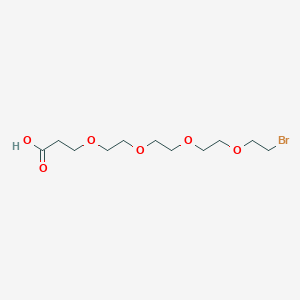

Bromo-PEG4-acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromo-PEG4-acid can be synthesized through a series of chemical reactions involving the introduction of a bromide group and a carboxylic acid group into a PEG chain. The synthetic route typically involves the following steps:

PEG Chain Extension: The PEG chain is extended by reacting with ethylene oxide under basic conditions.

Bromination: The extended PEG chain is then brominated using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize side reactions and impurities .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromo Group

The bromo group in Bromo-PEG4-acid serves as an electrophilic site for nucleophilic substitution (SN2), enabling conjugation with nucleophiles such as thiols, amines, and azides.

Reaction Mechanisms and Conditions

-

Thiols : React under mild alkaline conditions (pH 7.5–9.0) to form stable thioether bonds.

Example:This reaction is critical for synthesizing antibody-drug conjugates (ADCs) .

-

Amines : Require polar aprotic solvents (e.g., DMF) and elevated temperatures (40–60°C).

Example:Yields depend on steric hindrance and amine nucleophilicity .

Kinetic and Thermodynamic Considerations

-

Reactivity : The bromo group’s leaving ability is enhanced by the electron-withdrawing PEG chain, accelerating SN2 kinetics .

-

Solubility : PEG4’s hydrophilicity improves reaction efficiency in aqueous-organic biphasic systems .

Carboxylic Acid Functionalization

The terminal carboxylic acid undergoes standard acylations, forming amides or esters for bioconjugation.

Key Reactions

-

Amide Bond Formation :

Activated via carbodiimides (e.g., EDC) or NHS esters, reacting with primary amines:This is pivotal in PROTAC synthesis, linking E3 ligase ligands to target protein binders .

-

Esterification :

Achieved with alcohols under acidic catalysis (e.g., HSO), yielding esters for hydrophobic modifications .

Reaction Efficiency

| Reaction Type | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Amidation | EDC/NHS | 85–92 | pH 6.5, RT |

| Esterification | HSO | 78 | 60°C, 12h |

Dual Functionalization Strategies

This compound’s bifunctionality enables sequential or orthogonal conjugation:

-

Bromo-first : SN2 substitution followed by carboxylic acid activation.

-

Acid-first : Amide/ester formation followed by bromo substitution.

Example : Synthesis of heterobifunctional PROTACs:

This approach balances solubility and targeting efficiency .

Influence of PEG Spacer on Reactivity

The PEG4 chain (four ethylene glycol units) optimizes steric and solubility effects:

-

Intramolecular vs. Intermolecular Reactions : Longer PEG chains reduce effective molarity (EM) in macrocyclization, but PEG4 maintains EM >10 M for efficient intramolecular reactions .

-

Solubility Impact : PEG4 increases aqueous solubility by 3–5× compared to shorter PEG variants, enhancing reaction homogeneity .

Comparative Analysis with Analogues

| Compound | PEG Length | Bromo Reactivity | Acid Reactivity |

|---|---|---|---|

| Bromo-PEG2-acid | 2 units | Higher | Lower |

| This compound | 4 units | Optimal | Optimal |

| Bromo-PEG6-acid | 6 units | Lower | Higher |

This compound’s balanced properties make it superior for applications requiring moderate hydrophilicity and reactivity .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Drug Development

Bromo-PEG4-acid serves as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are bifunctional molecules that target specific proteins for degradation by the ubiquitin-proteasome system. The compound's bromo group facilitates nucleophilic substitution reactions, enabling the attachment of various ligands to form effective PROTACs .

Table 1: Characteristics of this compound in PROTAC Applications

| Feature | Description |

|---|---|

| Functionality | Linker for PROTAC synthesis |

| Mechanism | Targets specific proteins for degradation |

| Applications | Cancer therapy, autoimmune diseases |

Click Chemistry

The azide functionality of this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is pivotal in bioconjugation applications, allowing researchers to attach biomolecules such as peptides and proteins to surfaces or other molecules efficiently .

Table 2: Click Chemistry Applications

| Application | Description |

|---|---|

| Bioconjugation | Attachment of biomolecules to surfaces |

| Drug Delivery Systems | Development of targeted drug delivery vehicles |

| Diagnostic Tools | Creation of imaging agents |

Nanotechnology

This compound is utilized in nanotechnology for creating smart materials and drug delivery systems. Its ability to modify surfaces and enhance solubility makes it suitable for developing nanoparticles that can deliver therapeutic agents more effectively .

Table 3: Nanotechnology Applications

| Technology | Use |

|---|---|

| Drug Delivery Systems | Enhanced bioavailability of drugs |

| Smart Materials | Responsive materials for various applications |

Case Study 1: Development of Cancer Therapeutics

In a recent study, researchers synthesized a series of PROTACs using this compound as a linker. These compounds demonstrated selective degradation of oncogenic proteins in cancer cell lines, leading to significant tumor growth inhibition in vivo .

Case Study 2: Bioconjugation for Targeted Therapy

Another study focused on using this compound in click chemistry to create antibody-drug conjugates (ADCs). The resulting ADCs exhibited enhanced specificity and reduced off-target effects compared to traditional therapies, showcasing the potential of this compound in improving therapeutic efficacy .

Wirkmechanismus

The mechanism of action of Bromo-PEG4-acid primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that consist of two ligands joined by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein. The linker, such as this compound, facilitates the proximity of the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Vergleich Mit ähnlichen Verbindungen

Bromo-PEG4-acid can be compared with other PEG-based linkers, such as:

Bromo-PEG2-acid: Shorter PEG chain, resulting in different solubility and flexibility properties.

Bromo-PEG6-acid: Longer PEG chain, offering increased solubility and flexibility but potentially affecting the overall stability of the conjugated molecule.

Bromo-PEG4-amine: Contains an amine group instead of a carboxylic acid, leading to different reactivity and applications

This compound is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications, while the bromide and carboxylic acid groups offer versatile reactivity for chemical modifications .

Biologische Aktivität

Bromo-PEG4-acid is a specialized chemical compound recognized for its significant role in bioconjugation and drug delivery systems, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). This article delves into the biological activity of this compound, highlighting its chemical properties, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) linker with a bromide group and a terminal carboxylic acid. Its chemical formula is , with a molecular weight of approximately 329.185 g/mol. The presence of the PEG component enhances solubility in aqueous environments, making it suitable for various biochemical applications .

Key Features:

- Hydrophilicity: The PEG spacer increases water solubility.

- Reactivity: The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the attachment of biomolecules.

- Amide Bond Formation: The terminal carboxylic acid can form stable amide bonds with primary amines, enabling conjugation with proteins and other biomolecules .

This compound primarily functions as a linker molecule in bioconjugation processes. It does not exert specific biological activity on its own but enhances the properties of conjugated biomolecules. The compound's ability to form stable conjugates allows for improved pharmacokinetics and bioavailability of drugs .

Applications in Research

This compound is extensively utilized in various fields, including:

- Development of PROTACs: this compound connects two ligands—one targeting an E3 ubiquitin ligase and another targeting the protein of interest—thereby facilitating selective protein degradation through the ubiquitin-proteasome system .

- Bioconjugation Techniques: It is employed to create stable linkages between drugs and targeting moieties, enhancing drug delivery systems .

- Nanotechnology and New Materials Research: this compound is also explored for its potential in synthesizing novel materials with tailored properties for biomedical applications .

Case Studies and Research Findings

-

PROTAC Development:

- In a study published by An et al. (2018), this compound was highlighted as a crucial component in synthesizing small-molecule PROTACs that effectively degrade specific proteins within cells. This study demonstrated the potential of PROTACs in targeted cancer therapies, showcasing how this compound facilitates the selective degradation of oncogenic proteins .

-

Bioconjugation Efficacy:

- Research conducted on the bioconjugation capabilities of this compound revealed its effectiveness in forming amide bonds with various biomolecules. This property was leveraged to enhance the stability and efficacy of therapeutic proteins, leading to improved therapeutic outcomes in preclinical models .

-

Drug Delivery Systems:

- A recent investigation into drug delivery systems utilizing this compound showed enhanced solubility and stability of conjugated drugs in physiological conditions. This study underscored the importance of PEGylation in improving the pharmacokinetic profiles of therapeutic agents, leading to increased bioavailability and reduced toxicity .

Comparative Analysis

The following table summarizes key features and applications of this compound compared to similar compounds:

| Compound Name | Unique Features | Applications |

|---|---|---|

| Bromo-PEG3-acid | Shorter PEG chain; different solubility profiles | Limited bioconjugation applications |

| Bromo-PEG5-acid | Longer PEG chain; potentially improved pharmacokinetics | Enhanced drug delivery systems |

| Azido-PEG4-acid | Contains an azide group; useful for Click Chemistry | Bioconjugation applications |

| Maleimide-PEG4-acid | Selective conjugation to thiols | Protein labeling |

| Amine-PEG4-acid | Contains an amine group; useful for coupling | Broad range of bioconjugations |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXKQEAMKNNRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.